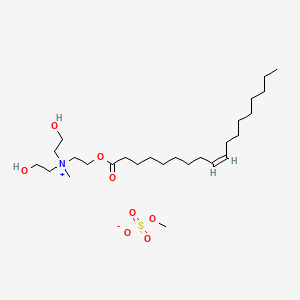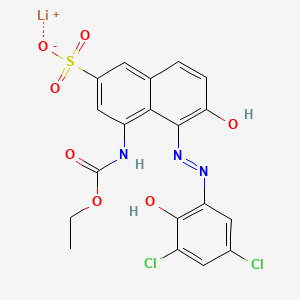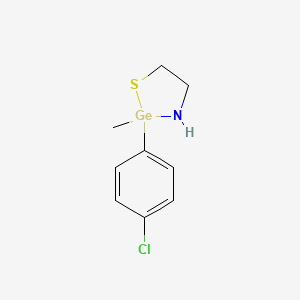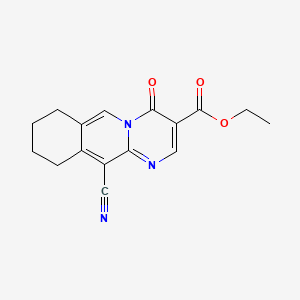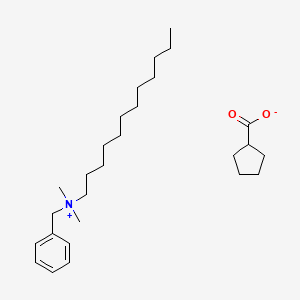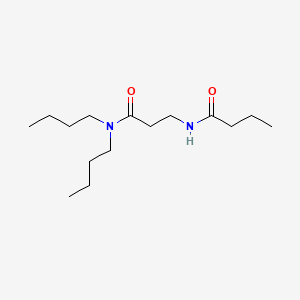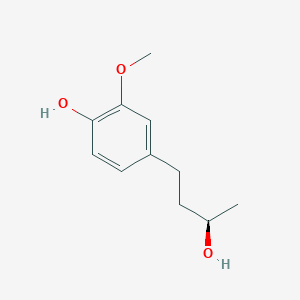
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, multiple methyl groups, and a trimethoxybenzoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The tetramethyl groups are added through alkylation reactions, and the trimethoxybenzoyl moiety is introduced via acylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include modified pyrrole derivatives and other functionalized compounds.
科学的研究の応用
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and other proteins that play a role in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, alter gene expression, or inhibit specific enzymes, leading to its observed effects.
類似化合物との比較
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride can be compared with other similar compounds:
Similar Compounds: These may include other pyrrole derivatives, carboxamides, and compounds with similar functional groups.
Uniqueness: The unique combination of functional groups and the specific structure of this compound give it distinct properties that may not be present in similar compounds.
特性
CAS番号 |
93844-06-5 |
|---|---|
分子式 |
C22H34ClN3O5 |
分子量 |
456.0 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-N-[3-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H33N3O5.ClH/c1-21(2)13-15(22(3,4)25-21)20(27)24-10-8-9-23-19(26)14-11-16(28-5)18(30-7)17(12-14)29-6;/h11-13,25H,8-10H2,1-7H3,(H,23,26)(H,24,27);1H |
InChIキー |
HJBXAXPZEHKISJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


